molecular formula C17H21NO2 B6419871 7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 846600-66-6

7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B6419871
CAS No.: 846600-66-6
M. Wt: 271.35 g/mol
InChI Key: BBZDVNGYXPAOHO-UHFFFAOYSA-N
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Description

“7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in medicinal chemistry. This particular compound features a piperidine group, which is known to enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7,8-dimethylchromen-2-one and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The piperidine is added to the chromenone under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydrochromenone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” involves its interaction with specific molecular targets. The piperidine group enhances its ability to bind to receptors or enzymes, modulating their activity. The chromenone moiety may interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethylchromen-2-one: Lacks the piperidine group, resulting in different pharmacological properties.

    4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Similar structure but without the dimethyl groups, affecting its biological activity.

Uniqueness

“7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” is unique due to the presence of both the dimethyl and piperidine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-6-7-15-14(11-18-8-4-3-5-9-18)10-16(19)20-17(15)13(12)2/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZDVNGYXPAOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322545
Record name 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

846600-66-6
Record name 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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